molecular formula C21H23NO6 B2672812 methyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 329057-46-7

methyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B2672812
CAS No.: 329057-46-7
M. Wt: 385.416
InChI Key: ZVZYCHCIHWJSHI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde or ketone under acidic or basic conditions.

    Functional Group Introduction:

    Final Assembly: The final product is obtained by combining the intermediate compounds through condensation or coupling reactions, often using catalysts to enhance reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxycarbonyl groups, leading to the formation of corresponding oxides or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis and material science.

Biology

Biologically, chromene derivatives are studied for their potential as therapeutic agents. This compound, with its unique structure, may exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored in preclinical and clinical studies. Its ability to interact with biological targets suggests applications in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.

Industry

Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity makes it suitable for various applications, including the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. For instance, the compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects such as reduced inflammation or tumor growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
  • Methyl 2-amino-4-[4-(hydroxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Uniqueness

Compared to similar compounds, methyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate stands out due to its specific functional groups, which confer unique reactivity and biological activity. The presence of the methoxycarbonyl group, in particular, may enhance its solubility and bioavailability, making it a more effective candidate for certain applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties

Properties

IUPAC Name

methyl 2-amino-4-(4-methoxycarbonylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-21(2)9-13(23)16-14(10-21)28-18(22)17(20(25)27-4)15(16)11-5-7-12(8-6-11)19(24)26-3/h5-8,15H,9-10,22H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZYCHCIHWJSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)C(=O)OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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